Product packaging for 3-Fluoro-5-hydroxypicolinaldehyde(Cat. No.:CAS No. 1227515-00-5)

3-Fluoro-5-hydroxypicolinaldehyde

Cat. No.: B3224149
CAS No.: 1227515-00-5
M. Wt: 141.10 g/mol
InChI Key: OCVRPSROKULOJE-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Heterocycles in Chemical Science

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in the realm of chemical science. numberanalytics.comchemijournal.com Its unique electronic properties and reactivity patterns make it a privileged scaffold in drug discovery and a versatile component in the design of functional materials. chemijournal.comrsc.orgnih.gov The nitrogen atom in the pyridine ring not only influences the ring's reactivity but also provides a site for hydrogen bonding, which is crucial for molecular recognition in biological systems. chemijournal.comchemijournal.com Consequently, pyridine derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comrsc.org The ability of the pyridine nucleus to be readily functionalized allows chemists to fine-tune the steric and electronic properties of the resulting molecules, leading to the development of novel compounds with tailored activities. chemijournal.comresearchgate.net

The Role of Fluorine and Hydroxyl Substituents in Modulating Reactivity and Electronic Properties of Pyridines

The introduction of fluorine and hydroxyl substituents onto the pyridine ring dramatically alters its chemical behavior. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly impact the reactivity of the pyridine ring. acs.orgresearchgate.net This effect can enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. acs.org Furthermore, the presence of fluorine can modulate the acidity of nearby protons and influence the conformational preferences of the molecule. researchgate.netresearchgate.net

The hydroxyl group, on the other hand, can act as both a hydrogen bond donor and acceptor, and its electronic effect can be either electron-donating or electron-withdrawing depending on its position relative to the nitrogen atom and other substituents. This versatility allows for the fine-tuning of the electronic landscape of the pyridine ring. The interplay between the electron-withdrawing nature of fluorine and the versatile electronic character of the hydroxyl group can lead to unique reactivity profiles and has been exploited in the design of novel catalysts and biologically active molecules. nih.gov

Contextualizing 3-Fluoro-5-hydroxypicolinaldehyde within Fluorinated Heteroaromatic Aldehyde Research

Within the broader field of fluorinated heteroaromatic aldehydes, this compound stands out as a particularly valuable synthetic intermediate. bldpharm.com The presence of three distinct functional groups—an aldehyde, a fluorine atom, and a hydroxyl group—on a pyridine scaffold provides a rich platform for a variety of chemical transformations. bldpharm.comsigmaaldrich.com The aldehyde group can participate in a wide range of reactions, including reductive aminations, Wittig reactions, and condensations, to build more complex structures. umich.eduresearchgate.net The fluorine atom can be used to modulate the electronic properties of the molecule and can also serve as a handle for further functionalization through nucleophilic aromatic substitution reactions. acs.org The hydroxyl group can be derivatized or used to direct metallation reactions to specific positions on the ring. echemi.comuni.lu The unique combination of these functionalities makes this compound a highly sought-after building block in the synthesis of novel pharmaceuticals and materials. nih.gov Research in this area continues to focus on developing new and efficient methods for the synthesis and application of this and related fluorinated heteroaromatic aldehydes. acs.orgresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4FNO2 B3224149 3-Fluoro-5-hydroxypicolinaldehyde CAS No. 1227515-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-hydroxypyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-1-4(10)2-8-6(5)3-9/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVRPSROKULOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801261841
Record name 3-Fluoro-5-hydroxy-2-pyridinecarboxaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID801261841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227515-00-5
Record name 3-Fluoro-5-hydroxy-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227515-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-hydroxy-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Fluoro 5 Hydroxypicolinaldehyde and Analogues

Retrosynthetic Analysis of the Picolinaldehyde Core with Diverse Functionalization

A retrosynthetic analysis of 3-fluoro-5-hydroxypicolinaldehyde reveals several key bond disconnections that guide the synthetic strategy. The primary target can be disconnected at the C-C and C-N bonds of the pyridine (B92270) ring, suggesting a construction of the core as a late-stage step. Alternatively, functional group interconversions (FGI) on a pre-existing pyridine ring offer another major pathway.

A common disconnection approach for polysubstituted pyridines involves breaking the ring down into simpler, acyclic precursors. baranlab.orgillinois.edu For a picolinaldehyde, this could involve a disconnection that leads back to a 1,5-dicarbonyl compound or its equivalent, which can then be cyclized with an ammonia (B1221849) source. baranlab.org The aldehyde group can be considered as being derived from the oxidation of a methyl group or the reduction of a carboxylic acid or its derivative.

Another powerful retrosynthetic strategy involves the disconnection of the pyridine ring via cycloaddition reactions. baranlab.orgrsc.orgrsc.org This approach envisions the pyridine ring being formed from the combination of a diene and a dienophile, or through a [2+2+2] cycloaddition of smaller unsaturated fragments. nih.gov For instance, a 1-azadiene and an alkyne could be logical precursors. rsc.orgrsc.org

The strategic placement of the fluorine and hydroxyl groups is a critical consideration in the retrosynthetic plan. These groups can be introduced either on the acyclic precursors before ring formation or on the fully formed pyridine ring through functionalization reactions. The latter approach often requires careful consideration of the directing effects of the existing substituents on the ring.

De Novo Synthesis Approaches to the Pyridine Ring System

The de novo synthesis of the pyridine ring provides a versatile platform for accessing a wide array of substituted analogues. These methods construct the heterocyclic core from acyclic precursors, allowing for the incorporation of desired functional groups from the outset.

Cycloaddition Reactions in Pyridine Scaffold Construction

Cycloaddition reactions are powerful tools for the efficient construction of the pyridine ring system, often in a single step. rsc.orgrsc.orgnih.gov These reactions offer a high degree of control over the substitution pattern of the resulting pyridine.

One of the most prominent cycloaddition strategies is the [4+2] cycloaddition , or hetero-Diels-Alder reaction. rsc.orgrsc.org This approach typically involves the reaction of a 1-azadiene with an alkyne or a suitable alkene equivalent. The regioselectivity of this reaction is a key aspect, and can be controlled by the electronic nature of the substituents on both the diene and dienophile. rsc.org

Another significant method is the transition metal-catalyzed [2+2+2] cycloaddition . nih.gov This reaction brings together two alkyne molecules and a nitrile to form the pyridine ring. The use of different transition metal catalysts, such as cobalt or rhodium, can influence the efficiency and regioselectivity of the cyclization. This method is particularly useful for creating highly substituted pyridines. illinois.edunih.gov

Formal [3+3] cycloaddition reactions have also emerged as a practical route to substituted pyridines. acs.org These reactions can involve the condensation of enamines with α,β-unsaturated aldehydes or ketones, providing access to various substitution patterns under relatively mild conditions. acs.org

Cycloaddition TypeReactantsKey Features
[4+2] Hetero-Diels-Alder 1-Azadiene + Alkyne/AlkeneHigh regioselectivity possible, forms dihydropyridine (B1217469) intermediate which is then oxidized. rsc.orgrsc.org
[2+2+2] Cycloaddition 2 x Alkyne + NitrileTransition-metal catalyzed, good for highly substituted pyridines. illinois.edunih.gov
[3+3] Cycloaddition Enamine + α,β-Unsaturated Aldehyde/KetoneOrganocatalyzed, provides access to tri- or tetrasubstituted pyridines. acs.org

Condensation and Annulation Protocols for Substituted Pyridines

Classical condensation reactions remain a cornerstone of pyridine synthesis, offering reliable and scalable routes to a variety of pyridine derivatives. baranlab.orgnumberanalytics.compharmaguideline.com

The Hantzsch pyridine synthesis is a well-known example, involving the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (or an ammonia equivalent). pharmaguideline.com This multicomponent reaction assembles the pyridine ring in a single pot, although it typically yields symmetrically substituted 1,4-dihydropyridines that require subsequent oxidation. gcwgandhinagar.com

The Guareschi-Thorpe synthesis is another classical method that involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. pharmaguideline.com This reaction provides access to 2-pyridone derivatives, which can be further functionalized.

More modern condensation protocols often employ microwave irradiation to accelerate reaction times and improve yields. nih.gov One-pot, three-component tandem reactions of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave conditions provide a rapid and environmentally friendly route to highly functionalized pyridines. nih.gov These reactions are presumed to proceed through a sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent aromatization. nih.gov

Condensation ReactionReactantsProduct Type
Hantzsch Synthesis β-Ketoester (2 eq.) + Aldehyde + AmmoniaSymmetrically substituted 1,4-dihydropyridines. pharmaguideline.comgcwgandhinagar.com
Guareschi-Thorpe Synthesis Cyanoacetamide + 1,3-Dicarbonyl compound2-Pyridone derivatives. pharmaguideline.com
Microwave-Assisted Three-Component Reaction Aldehyde + Malononitrile + N-Alkyl-2-cyanoacetamideHighly functionalized N-alkylated pyridines. nih.gov

Strategic Introduction of Fluorine and Hydroxyl Substituents

The introduction of fluorine and hydroxyl groups onto the pyridine ring requires careful strategic planning due to the electronic nature of the pyridine ring and the potential for competing reactions.

Fluorination Techniques (e.g., Electrophilic, Nucleophilic Aromatic Substitution)

The introduction of a fluorine atom onto a pyridine ring can be achieved through several methods, with electrophilic and nucleophilic fluorination being the most common.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents such as Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used for this purpose. wikipedia.org The reactivity of the pyridine ring towards electrophilic attack is generally low due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.comwikipedia.org However, the presence of activating groups or the use of highly reactive fluorinating agents can facilitate this transformation.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, typically by displacing a suitable leaving group, such as a chloride or nitro group, with a fluoride (B91410) source like potassium fluoride. acs.org The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions. The reaction of 2-fluoropyridine (B1216828) with nucleophiles is significantly faster than that of 2-chloropyridine. acs.org Late-stage C-H fluorination followed by SNAr offers a versatile strategy for the functionalization of complex pyridines. acs.orgnih.gov

Fluorination MethodReagent TypeKey Considerations
Electrophilic Fluorination Electrophilic fluorine source (e.g., Selectfluor, NFSI)Pyridine ring is generally deactivated; requires activating groups or harsh conditions. gcwgandhinagar.comwikipedia.org
Nucleophilic Aromatic Substitution (SNAr) Nucleophilic fluoride source (e.g., KF)Requires a good leaving group on the pyridine ring; activated at positions 2 and 4. acs.org

Hydroxylation and Oxygenation Strategies

The direct hydroxylation of a pyridine ring can be challenging. However, several indirect methods and novel strategies have been developed.

One common approach involves the synthesis of pyridine N-oxides , followed by rearrangement or substitution. gcwgandhinagar.comwikipedia.org Oxidation of the pyridine nitrogen with a peracid forms the N-oxide, which activates the ring for further functionalization. wikipedia.org For instance, treatment of a pyridine N-oxide with acetic anhydride (B1165640) can lead to the formation of 2-acetoxypyridine, which can then be hydrolyzed to the corresponding hydroxypyridine.

A more recent and efficient method for the C3 selective hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides . acs.org This metal-free transformation proceeds through an "oxygen walk" mechanism, leading to the formation of 3-hydroxypyridines, which are often difficult to synthesize via classical methods. acs.org

In some biological systems, the hydroxylation of pyridine rings is catalyzed by enzymes. For example, the microbial metabolism of 4-hydroxypyridine (B47283) to pyridine-3,4-diol (B75182) is achieved by the enzyme 4-hydroxypyridine 3-hydroxylase, a mixed-function mono-oxygenase. nih.govnih.gov While not a standard laboratory synthesis, this highlights the potential of biocatalysis for selective hydroxylation.

Chemo- and Regioselective Functionalization Approaches

Achieving the desired substitution pattern on the pyridine ring, specifically the 3-fluoro and 5-hydroxy groups, requires precise control over the regioselectivity of the reactions. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609) derivatives. wikipedia.orgnih.gov Therefore, specialized strategies are often necessary to introduce substituents at specific positions.

One common approach involves the use of pre-functionalized pyridine precursors. For instance, starting with a pyridine derivative that already contains one or more of the desired substituents can direct the subsequent functionalization steps. The modification of pyridine N-oxides is a valuable strategy, as the N-oxide group can activate the pyridine ring for both electrophilic and nucleophilic attack, often with different regiochemical outcomes than the parent pyridine. rsc.org For example, direct fluorination of a pyridine N-oxide has been demonstrated to yield meta-fluorinated pyridines, a challenging transformation to achieve otherwise. rsc.org

Another powerful technique is directed ortho-metalation, where a directing group on the pyridine ring guides the deprotonation and subsequent electrophilic trapping at an adjacent position. However, for a meta-substitution pattern like in this compound, this approach is less direct.

Recent advancements have focused on C-H functionalization reactions, which offer a more atom-economical approach by directly converting C-H bonds into new functional groups. researchgate.net These methods can provide access to specific isomers that are difficult to obtain through classical methods. For instance, strategies for the 4-selective functionalization of pyridines have been developed using phosphonium (B103445) salts or dearomatized pyridylphosphonium ylide intermediates. nih.govresearchgate.netnih.gov While not directly applicable to the 3,5-disubstituted pattern of the target molecule, these examples highlight the ongoing efforts to achieve site-selective functionalization of the pyridine core.

The synthesis of fluorinated pyridines often involves nucleophilic aromatic substitution (SNAAr) on a suitably activated pyridine ring. A leaving group, such as a halogen or a nitro group, at the desired position can be displaced by a fluoride source. The inherent challenge lies in the selective introduction of these activating groups at the correct positions.

Formation of the Aldehyde Moiety

The introduction of the aldehyde group at the 2-position (the "picolinaldehyde" moiety) is a critical step in the synthesis. This can be accomplished through various methods, primarily involving the oxidation of a precursor or a direct formylation reaction.

Oxidation Methodologies for Precursors

A common and reliable method for introducing the aldehyde group is the oxidation of a corresponding precursor, such as a hydroxymethyl or methyl group at the 2-position of the pyridine ring. wikipedia.orggoogle.com

For instance, 2-hydroxymethylpyridine derivatives can be oxidized to the corresponding 2-formylpyridines using a variety of oxidizing agents. wikipedia.org The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups present in the molecule, such as the fluoro and hydroxy substituents.

Precursor Functional GroupCommon Oxidizing AgentsProduct
-CH₂OH (Hydroxymethyl)Manganese dioxide (MnO₂), Pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP)-CHO (Aldehyde)
-CH₃ (Methyl)Selenium dioxide (SeO₂), Controlled oxidation with stronger oxidants-CHO (Aldehyde)

The oxidation of 2-methylpyridines to picolinaldehydes is also a viable route, though it can be more challenging to control and may require specific catalysts or reaction conditions to prevent side reactions. google.com

Selective Formylation Reactions

Direct formylation of the pyridine ring at the 2-position is another approach to introduce the aldehyde functionality. However, formylation reactions are typically electrophilic aromatic substitutions, which are disfavored on the electron-deficient pyridine ring. wikipedia.org

The Vilsmeier-Haack reaction is a well-known method for formylating electron-rich aromatic and heterocyclic compounds. researchgate.net While it is effective for substrates like pyrroles and phenols, its application to unactivated pyridines is often difficult. wikipedia.orgresearchgate.net To achieve formylation on a pyridine ring, the presence of activating groups is generally required.

A patent describes the formation of 3-fluoro-5-formylpyridines by reacting 3-fluoro-5-lithiopyridines with formamides. google.com This approach utilizes a lithiated pyridine intermediate, which is highly nucleophilic, to attack the formylating agent. This method offers a direct route to the aldehyde, provided the lithiation can be performed regioselectively.

Optimization of Reaction Conditions and Process Development Methodologies

The successful synthesis of this compound, especially on a larger scale, relies heavily on the optimization of reaction conditions to maximize yield and purity while minimizing side products. This involves systematically varying parameters such as temperature, reaction time, solvent, catalyst, and stoichiometry of reagents. researchgate.netresearchgate.netacs.org

For instance, in cross-coupling reactions to build the pyridine skeleton, the choice of palladium source, ligand, base, and solvent system can significantly impact the outcome. researchgate.net Similarly, for functional group interconversions, the reaction conditions must be carefully controlled to ensure selectivity.

Process development also considers factors like the cost and availability of starting materials, the safety of the reactions, and the ease of product isolation and purification. The goal is to develop a robust and scalable process that is economically viable.

Purification Methodologies for Complex Pyridine Derivatives

The purification of highly functionalized pyridine derivatives can be challenging due to their polarity and potential for multiple interaction sites. Standard purification techniques such as crystallization and silica (B1680970) gel chromatography are commonly employed. google.commdpi.com

However, for complex mixtures or closely related impurities, more advanced techniques may be necessary. These can include:

Reversed-phase chromatography: This technique is useful for polar compounds that are not well-retained on normal-phase silica gel. chemicalforums.com

Ion-exchange chromatography: This method can be effective for separating pyridine derivatives based on their basicity. chemicalforums.com

Preparative High-Performance Liquid Chromatography (HPLC): This offers high resolution for separating complex mixtures.

Chemical Reactivity and Transformation Studies of 3 Fluoro 5 Hydroxypicolinaldehyde

Reactivity at the Aldehyde Functionality

The aldehyde group is a primary site for a variety of chemical transformations, characterized by the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions

The aldehyde group of 3-fluoro-5-hydroxypicolinaldehyde is expected to readily undergo nucleophilic addition reactions. The carbonyl carbon is electrophilic and thus susceptible to attack by nucleophiles. The electron-withdrawing nature of the pyridine (B92270) ring and the fluorine atom likely enhances this electrophilicity. Common nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions would add to the carbonyl group to form secondary alcohols or cyanohydrins, respectively.

Condensation Reactions (e.g., Schiff Base Formation, Aldol (B89426) Condensation)

Condensation reactions involving the aldehyde functionality are anticipated to be a key feature of the reactivity of this compound.

Schiff Base Formation: The aldehyde can react with primary amines to form Schiff bases (imines). wikipedia.org These reactions are typically catalyzed by acid and involve the formation of a carbinolamine intermediate followed by dehydration. Iminopyridine complexes formed from such reactions can be robust and are of interest in coordination chemistry. wikipedia.org

Aldol Condensation: While self-condensation is possible, crossed aldol condensations with other enolizable carbonyl compounds are also expected. These reactions, usually base-catalyzed, would lead to the formation of β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated systems.

The general reactivity of pyridine aldehydes in condensation reactions is well-documented. For instance, they readily participate in Knoevenagel condensations with compounds possessing an active methylene (B1212753) group. acs.org

Oxidation and Reduction Transformations

The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Mild oxidizing agents such as silver oxide (in the Tollens' test) or stronger ones like potassium permanganate (B83412) or chromic acid would be expected to convert the aldehyde group to the corresponding carboxylic acid, 3-fluoro-5-hydroxypicolinic acid. The oxidation of pyridine aldehydes to their corresponding carboxylic acids is a standard transformation. wikipedia.org

Reduction: A variety of reducing agents can reduce the aldehyde to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, selectively reducing the aldehyde in the presence of the pyridine ring. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective.

Carbon-Carbon Bond Forming Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Carbon-carbon bond forming reactions at the aldehyde are crucial for extending the carbon skeleton.

Wittig Reaction: The Wittig reaction, involving the use of a phosphonium (B103445) ylide, would convert the aldehyde into an alkene. This provides a versatile method for introducing a double bond with control over the stereochemistry, depending on the nature of the ylide and reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which employs a phosphonate (B1237965) carbanion, is another powerful tool for olefination. It often offers advantages over the Wittig reaction, such as the formation of (E)-alkenes and the easier removal of the phosphate (B84403) byproduct.

Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group at the 5-position of the pyridine ring is another reactive site, capable of undergoing various transformations.

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Esterification: Esterification can be achieved by reacting the hydroxyl group with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). Direct esterification with a carboxylic acid under acidic conditions (Fischer esterification) is also a possibility, though it is typically an equilibrium process.

The following table summarizes the expected reactivity of this compound with representative reagents and the corresponding products.

Functional Group Reaction Type Reagent Example Expected Product
AldehydeNucleophilic AdditionGrignard Reagent (R-MgX)Secondary Alcohol
AldehydeSchiff Base FormationPrimary Amine (R-NH₂)Imine (Schiff Base)
AldehydeOxidationPotassium Permanganate (KMnO₄)Carboxylic Acid
AldehydeReductionSodium Borohydride (NaBH₄)Primary Alcohol
AldehydeWittig ReactionPhosphonium Ylide (Ph₃P=CHR)Alkene
HydroxylEtherificationAlkyl Halide (R-X) / BaseEther
HydroxylEsterificationAcid Chloride (R-COCl) / BaseEster

Oxidation and Reduction Pathways

The aldehyde group at the C2 position is the primary site for oxidation and reduction reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule for further synthetic applications.

Oxidation: The picolinaldehyde moiety can be readily oxidized to the corresponding carboxylic acid, 3-fluoro-5-hydroxypicolinic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. For instance, analogous compounds like 4-(Trifluoromethyl)pyridine-2-carbaldehyde are known to undergo oxidation to form the corresponding carboxylic acid. Standard reagents for this type of oxidation include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) to avoid potential side reactions with the sensitive hydroxyl group.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, yielding (3-fluoro-5-hydroxypyridin-2-yl)methanol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a common and mild choice, selective for aldehydes and ketones, which would preserve the aromatic pyridine ring. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, though care must be taken to avoid reduction of other functional groups under certain conditions. The resulting alcohol provides a new site for derivatization, such as esterification or etherification.

Transformation Functional Group Change Product Typical Reagents
OxidationAldehyde to Carboxylic Acid3-Fluoro-5-hydroxypicolinic acidKMnO₄, Ag₂O, Jones Reagent
ReductionAldehyde to Primary Alcohol(3-Fluoro-5-hydroxypyridin-2-yl)methanolNaBH₄, LiAlH₄

Derivatization for Enhanced Functionality

Derivatization of this compound at its aldehyde and hydroxyl positions allows for the synthesis of a wide array of new compounds with potentially enhanced biological or material properties.

The aldehyde group is a versatile handle for condensation reactions.

Schiff Base Formation: Reaction with primary amines leads to the formation of imines (Schiff bases). These derivatives are important in coordination chemistry and have been synthesized from similar hydroxy-substituted pyridine carboxaldehydes. nih.gov

Hydrazone Synthesis: Condensation with hydrazine (B178648) or substituted hydrazines yields hydrazones. For example, hydrazides have been condensed with various aromatic aldehydes to produce hydrazones with significant biological activity. nih.gov

Oxime Formation: Reaction with hydroxylamine (B1172632) produces the corresponding oxime, a common intermediate in organic synthesis.

The phenolic hydroxyl group can also be functionalized:

Etherification: Deprotonation with a suitable base followed by reaction with an alkyl halide (Williamson ether synthesis) would yield the corresponding ether.

Esterification: Reaction with an acyl chloride or carboxylic anhydride, typically in the presence of a base, would form an ester derivative.

These derivatizations allow for fine-tuning of the molecule's properties, such as lipophilicity, hydrogen bonding capability, and metal-chelating ability. nih.govrroij.com

Reactivity of the Fluorine Substituent

The fluorine atom at the C3 position is not merely a passive substituent. Its high electronegativity significantly influences the reactivity of the pyridine ring, particularly its susceptibility to nucleophilic attack and its effects on adjacent functional groups.

Nucleophilic Aromatic Substitution Pathways

The presence of the electron-withdrawing pyridine nitrogen atom deactivates the ring towards electrophilic substitution but activates it for Nucleophilic Aromatic Substitution (SNAr). Halogens, especially fluorine, at positions activated by the ring nitrogen (such as C2, C4, and C6) are excellent leaving groups in SNAr reactions. acs.org While the fluorine in this compound is at the C3 position, the cumulative electron-withdrawing effects of the ring nitrogen, the ortho-aldehyde, and the meta-hydroxyl group render the C-F bond susceptible to substitution by strong nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The rate of reaction is enhanced by the ability of the electron-withdrawing groups to stabilize this intermediate. Fluorine is a particularly effective leaving group in these reactions because its high electronegativity facilitates the initial nucleophilic attack. acs.org Research on pentafluoropyridine (B1199360) and other fluorinated pyridines has demonstrated that a wide range of nucleophiles can displace fluorine. rsc.orgnih.gov

Table of Nucleophilic Aromatic Substitution Reactions on Fluoropyridines

Nucleophile Reagent Example Product Type Reference
Oxygen Hydroxybenzaldehydes / K₂CO₃ Aryl ether rsc.org
Oxygen Butanol / NaH Alkyl ether nih.gov
Nitrogen Morpholine / K₂CO₃ Amine nih.gov
Nitrogen Indole / K₃PO₄ N-Aryl derivative nih.gov
Sulfur Thiophenols Thioether -
Carbon Malonates / NaH Alkylated pyridine -

This table presents examples from related fluoropyridine systems to illustrate the potential scope of SNAr reactions.

Influence of Fluorine on Ortho- and Para-Substituent Reactivity

The fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) on the rest of the molecule. This effect is most pronounced on adjacent (ortho) and nearby positions.

Effect on the Aldehyde Group: The aldehyde group is ortho to the fluorine atom. The strong electron-withdrawing nature of fluorine increases the partial positive charge on the aldehyde's carbonyl carbon. This heightened electrophilicity makes the aldehyde group more susceptible to attack by nucleophiles, such as in condensation or addition reactions.

Effect on Ring Acidity: The fluorine atom increases the acidity of C-H bonds on the pyridine ring, particularly the C-H bond at the C4 position. This can facilitate metalation reactions at that site. nih.gov

Directing Effects: While halogens are generally deactivating in electrophilic aromatic substitution, they are known as ortho, para-directors. In the context of the pyridine ring, which is already electron-poor, the fluorine atom can act as a directing group for certain reactions, such as ortho-lithiation. nih.gov

Stereoelectronic Effects of Fluorine on Molecular Conformation and Reactivity

Stereoelectronic effects involve the influence of orbital interactions on the conformation and reactivity of a molecule. The orientation of the C-F bond relative to the aldehyde group is critical.

The interaction between the C-F bond dipole and the C=O bond dipole can influence the preferred conformation of the aldehyde group (whether it is oriented towards or away from the fluorine). This conformational preference can, in turn, affect the accessibility of the aldehyde for reaction. Computational and spectroscopic studies on related molecules, such as the adduct between pentafluoropyridine and formaldehyde, show that electrostatic interactions involving fluorine atoms can dominate the geometry of the complex. nih.gov The repulsion between the fluorine lone pairs and the carbonyl oxygen lone pairs may disfavor certain conformations, potentially raising the activation energy for reactions that require a specific geometric approach of the reagent. nih.gov

Pyridine Ring Functionalization and Modifications

Beyond the manipulation of the existing functional groups, the pyridine core of this compound can be further modified. Given the substitution pattern, the only available position for direct C-H functionalization is C6.

Late-stage functionalization of pyridines is a significant area of research. Methods often involve C-H activation, which can be directed by existing functional groups. acs.orgnih.gov

Metalation/Cross-Coupling: Directed ortho-metalation (DoM) is a powerful strategy. The hydroxyl group at C5 could potentially direct lithiation (using reagents like n-butyllithium) to the C6 position. The resulting organometallic intermediate can then be trapped with various electrophiles (e.g., alkyl halides, CO₂, aldehydes) to install a new functional group at the C6 position.

C-H Activation/Coupling: Transition-metal-catalyzed C-H activation, using catalysts based on palladium, rhodium, or iridium, could also be envisioned for functionalizing the C6 position. These reactions can form new C-C, C-N, or C-O bonds.

Radical Reactions: While less common for such substituted pyridines, radical substitution reactions could potentially occur at the C6 position.

The electron-deficient nature of the ring, further enhanced by the fluoro and aldehyde substituents, makes the C6-H bond relatively acidic and susceptible to deprotonation or attack by certain organometallic reagents. These advanced synthetic strategies open pathways to complex derivatives that would be difficult to access through other means.

Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. wikipedia.org In the case of this compound, the hydroxyl group, after conversion to a suitable protecting group like O-carbamate or O-ether, can act as a potent DMG.

Considering these precedents, it is plausible that a protected form of this compound could undergo directed metalation at the C-4 position, guided by the protected hydroxyl group. The aldehyde functionality would likely require protection, for example as an acetal, to prevent nucleophilic attack by the organolithium reagent. The resulting 4-lithiated species could then be trapped with various electrophiles to introduce a wide range of substituents.

Table 1: Potential Directed Metalation of a Protected this compound Derivative

Directing Group (Protected)Position of MetalationPotential ElectrophilesExpected Product
O-Pivaloyl (OPiv)C-4Alkyl halides, Aldehydes, Ketones, CO24-Substituted-3-fluoro-5-pivaloyloxypicolinaldehyde derivative
O-Carbamate (OCONR2)C-4Silyl halides, Stannyl halides, Boronic esters4-Silylated/Stannylated/Borylated-3-fluoro-5-carbamoyloxypicolinaldehyde derivative

It is important to note that the fluorine atom at C-3 could also exert a directing effect, potentially leading to a mixture of products. However, the stronger directing ability of a protected hydroxyl group at C-5 would likely favor metalation at the C-4 position. uwindsor.cascribd.com

Cross-Coupling Reactions at the Pyridine Ring

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, are indispensable methods for the formation of carbon-carbon and carbon-heteroatom bonds on pyridine rings. The reactivity of halopyridines in these reactions is well-documented, with the order of reactivity generally being I > Br > Cl > F. mdpi.com

While the C-F bond is typically the most difficult to activate, recent advances have enabled the use of fluoropyridines in cross-coupling reactions. mdpi.comacs.org For this compound, the fluorine atom at the C-3 position could potentially serve as a handle for such transformations, although it would require forcing conditions and specialized catalytic systems.

A more viable strategy would involve converting the hydroxyl group at the C-5 position into a triflate (OTf) or nonaflate (ONf) group. These are excellent leaving groups in palladium-catalyzed cross-coupling reactions. researchgate.net This would allow for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups at the C-5 position.

Table 2: Potential Cross-Coupling Reactions of a 3-Fluoro-5-triflyloxypicolinaldehyde Derivative

Cross-Coupling ReactionCoupling PartnerCatalyst SystemExpected Product
Suzuki-MiyauraAryl/heteroaryl boronic acids or estersPd(PPh3)4, K2CO35-Aryl/heteroaryl-3-fluoropicolinaldehyde derivative
StilleOrganostannanesPd(PPh3)4, LiCl5-Substituted-3-fluoropicolinaldehyde derivative
SonogashiraTerminal alkynesPd(PPh3)2Cl2, CuI, Et3N5-Alkynyl-3-fluoropicolinaldehyde derivative

The aldehyde group may need to be protected during these reactions to avoid side reactions, although some modern catalytic systems show high functional group tolerance.

N-Oxidation and Quaternization Studies

The nitrogen atom of the pyridine ring in this compound is a nucleophilic center and can readily undergo N-oxidation and quaternization.

N-Oxidation: Treatment with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, would be expected to convert the pyridine nitrogen to a pyridine N-oxide. scripps.edu The resulting N-oxide can significantly alter the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. scripps.eduacs.org For instance, the N-oxide functionality can facilitate nucleophilic substitution at the C-2 and C-6 positions. nih.gov

Quaternization: The pyridine nitrogen can also be alkylated using alkyl halides or other electrophilic reagents to form quaternary pyridinium (B92312) salts. google.comgoogle.comrsc.org This process, known as the Menshutkin reaction, is a classic SN2 reaction. mdpi.com The quaternization enhances the electron-deficient nature of the pyridine ring, making it more susceptible to nucleophilic attack. The rate and success of quaternization would depend on the steric and electronic nature of the alkylating agent and the reaction conditions. mdpi.com

Table 3: Potential N-Oxidation and Quaternization Products of this compound

ReactionReagentExpected Product
N-Oxidationm-CPBAThis compound N-oxide
QuaternizationMethyl iodide1-Methyl-3-fluoro-5-hydroxy-2-formylpyridinium iodide

Chemo- and Regioselectivity in Multi-Functionalized Pyridine Systems

The presence of multiple functional groups in this compound raises important questions of chemo- and regioselectivity. A reagent must selectively react with one functional group in the presence of others. youtube.com

In reactions involving nucleophiles, the aldehyde group is generally the most electrophilic site and would be the primary target for attack. Therefore, protecting the aldehyde group, for instance as an acetal, would be crucial for directing reactivity towards the pyridine ring.

In electrophilic reactions, the hydroxyl group is a strong activating group and would direct electrophiles to the ortho and para positions (C-4 and C-6). The fluorine atom is a deactivating group but an ortho, para-director. The interplay of these two groups, along with the deactivating effect of the pyridine nitrogen and the aldehyde group, would determine the ultimate site of electrophilic substitution. It is likely that electrophilic substitution would be challenging and require harsh conditions.

The regioselectivity of metalation and cross-coupling reactions, as discussed earlier, would be highly dependent on the choice of directing group and reaction conditions. researchgate.netacs.org

Mechanistic Investigations of Key Reaction Pathways

While no specific mechanistic studies on this compound have been reported, the mechanisms of the discussed reactions on related pyridine systems are well-established.

Directed Metalation: The mechanism of DoM involves the coordination of the organolithium reagent to the directing group, followed by an intramolecular proton abstraction from the ortho position. wikipedia.org This is a kinetically controlled process.

Cross-Coupling Reactions: The catalytic cycle of palladium-catalyzed cross-coupling reactions typically involves three key steps: oxidative addition of the halopyridine or triflate to the Pd(0) catalyst, transmetalation of the organometallic coupling partner to the palladium center, and reductive elimination of the final product to regenerate the Pd(0) catalyst.

N-Oxidation: The reaction of a pyridine with a peroxy acid proceeds via a concerted mechanism where the oxygen atom of the peroxy acid is transferred to the pyridine nitrogen.

Quaternization: The Menshutkin reaction follows a standard SN2 mechanism where the pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. mdpi.com

Further computational and experimental studies would be necessary to fully elucidate the specific mechanistic nuances for this compound, particularly concerning the influence of the unique combination of substituents on reaction rates and selectivities.

Strategic Applications in Organic and Medicinal Chemistry Synthesis

3-Fluoro-5-hydroxypicolinaldehyde as a Versatile Synthetic Building Block

As a versatile building block, this compound offers multiple reaction sites, allowing for its incorporation into a wide array of more complex molecules. The pyridine (B92270) core is a prevalent motif in biologically active compounds, and the strategic placement of the fluoro and hydroxyl groups can significantly influence the physicochemical properties of the resulting molecules. nih.govgoogle.com The presence of fluorine, in particular, is a key feature in modern drug design, as it can enhance metabolic stability, binding affinity, and bioavailability. nih.gov

The aldehyde and hydroxyl functionalities on the this compound ring are prime handles for constructing elaborate heterocyclic systems. Aldehydes are classic precursors in reactions that build rings, such as multicomponent reactions and condensations. For instance, aldehydes readily react with compounds containing active methylene (B1212753) groups or amines to form the basis of new heterocyclic rings. This reactivity allows chemists to use this compound as a starting point to assemble fused ring systems, such as derivatives of pyrido[2,3-d]pyrimidines or other complex scaffolds that are of interest in medicinal chemistry. The synthesis of quinolines, oxazolones, and coumarins has been demonstrated starting from analogous formyl-heterocycles, showcasing the broad potential of this building block in creating diverse chemical libraries.

While direct application of this compound in the total synthesis of naturally occurring products is not extensively documented, the substituted pyridine scaffold it provides is a core component of numerous natural products, such as the antibiotic fusaric acid and the nicotinic acetylcholine (B1216132) receptor modulator epibatidine. nih.gov The development of modular methods to synthesize highly substituted pyridines is a significant goal in organic chemistry. Therefore, this compound serves as an exceptionally valuable precursor for creating synthetic analogues of natural products or for developing novel molecules that incorporate the biologically relevant pyridine motif. Its functional groups allow for the precise introduction of pharmacologically important side chains, enabling the exploration of structure-activity relationships.

The application of fluorinated building blocks is a well-established strategy in drug discovery for producing more effective and stable pharmaceuticals. nih.gov this compound is an exemplary precursor for Active Pharmaceutical Ingredients (APIs) due to the advantageous properties conferred by its functional groups. The aldehyde can be converted into various other functionalities, while the hydroxyl and fluoro groups modulate the electronic properties and metabolic fate of the final compound. nih.gov

A notable parallel is the use of 3-Bromo-5-hydroxypyridine in the synthesis of the anti-tumor drug lorlatinib, which underscores the value of such substituted pyridine scaffolds in creating targeted therapeutics. google.com The reactivity of the functional groups allows for its use in a variety of chemical transformations to produce potential drug candidates.

Table 1: Role of Functional Groups in Drug Discovery

Functional Group Role in Synthesis & Drug Design
Aldehyde (-CHO) Readily undergoes condensation, oxidation, and reduction; key for building molecular complexity.
Hydroxyl (-OH) Can be alkylated or acylated; directs ortho- and para- substitution; participates in hydrogen bonding with biological targets.
Fluorine (-F) Increases metabolic stability by blocking sites of oxidation; enhances binding affinity and membrane permeability. nih.gov

| Pyridine Ring | A common scaffold in approved drugs; acts as a hydrogen bond acceptor and can influence solubility and pharmacokinetic properties. nih.gov |

Ligand Design and Coordination Chemistry

The hydroxypyridine structure within this compound makes it an excellent foundation for designing ligands that can coordinate with a variety of metal ions. The ability to form stable metal complexes is crucial for applications ranging from catalysis to the development of therapeutic and diagnostic agents.

One of the most direct applications of this compound in ligand design is the synthesis of Schiff bases. These compounds are typically formed through the condensation reaction between the aldehyde group and a primary amine. The resulting Schiff base ligand contains an imine (C=N) bond and can act as a chelator for transition metal ions. The coordination of the metal to the ligand often involves the imine nitrogen and the deprotonated hydroxyl group. The synthesis is generally straightforward, often achieved by refluxing the aldehyde and amine in an alcoholic solvent. The formation of the metal complex is confirmed through spectroscopic methods, such as infrared (IR) spectroscopy, which shows a characteristic shift of the C=N stretching frequency upon coordination to the metal center.

Table 2: Typical Infrared (IR) Spectral Data for Schiff Base Complexation

Bond Typical Frequency Range (Free Ligand) Typical Frequency Range (Metal Complex) Implication
ν(C=N) 1635-1645 cm⁻¹ 1605-1620 cm⁻¹ Shift to lower frequency indicates coordination of the imine nitrogen to the metal ion.

| ν(M-N) | Not Present | 390-420 cm⁻¹ | Appearance of a new band confirms the formation of a metal-nitrogen bond. |

Hydroxypyridinones (HPs) are well-regarded as potent chelators, particularly for hard metal ions like Fe(III) and Al(III), due to their bidentate binding capabilities through the hydroxyl and keto-oxygen atoms. Schiff bases derived from this compound incorporate this effective chelating unit. This property can be harnessed to create chemosensors for specific metal ions.

The principle of metal ion sensing often relies on a change in the photophysical properties of the ligand upon metal binding. For instance, a Schiff base ligand might be designed to be fluorescent. When a target metal ion is introduced, the chelation event can either enhance or quench the fluorescence signal. This change in fluorescence intensity provides a measurable output for detecting the presence and concentration of the metal ion. The selectivity of the sensor can be tuned by modifying the structure of the Schiff base to favor binding with a specific ion.

Role in Catalysis as a Ligand Component

While specific catalytic systems employing this compound as a ligand are not yet widely reported in peer-reviewed literature, the inherent structural features of the molecule suggest significant potential in this area. The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate chelate for a variety of transition metals. The electronic properties of the ligand, and therefore the catalytic activity of the resulting metal complex, could be fine-tuned by the electron-withdrawing fluorine atom.

The aldehyde functionality offers a handle for further modification, allowing for the synthesis of more complex ligand scaffolds. For instance, condensation of the aldehyde with a chiral amine could generate a chiral Schiff base ligand, potentially useful in asymmetric catalysis. The fundamental structure of a substituted picolinaldehyde provides a well-established platform for ligand design, and the introduction of the fluoro and hydroxyl groups offers new avenues for creating catalysts with novel reactivity and selectivity.

Development of Chemical Probes and Molecular Tools (Mechanistic Focus)

The development of chemical probes and molecular tools is a rapidly advancing field, and compounds like this compound are poised to make significant contributions. Its inherent functionalities provide a foundation for the design of molecules that can be used to interrogate biological systems with high specificity.

Fluorescent Chemosensor Design Principles

The design of fluorescent chemosensors often relies on the principle of modulating the electronic properties of a fluorophore upon binding to a specific analyte. The pyridine ring in this compound can serve as a component of a larger conjugated system, forming the basis of a fluorophore. The aldehyde and hydroxyl groups provide potential binding sites for metal ions or other analytes.

Upon chelation, the intramolecular charge transfer (ICT) characteristics of the molecule could be altered, leading to a detectable change in its fluorescence emission (a "turn-on" or "turn-off" response). The fluorine atom can further influence the photophysical properties of the sensor, potentially enhancing its quantum yield or shifting its emission wavelength. While specific fluorescent chemosensors based on this exact molecule are still in development, the foundational principles of chemosensor design strongly support its suitability for this purpose.

Mechanistic Studies of Molecular Interactions with Biological Targets (e.g., Enzyme Reactivators in vitro)

The aldehyde group of this compound is a key feature for its potential application in studying molecular interactions with biological targets. Aldehydes are known to react with nucleophilic residues in proteins, such as lysine (B10760008) and cysteine, to form Schiff bases or thioacetals. This reactivity can be harnessed to develop covalent probes for labeling and identifying specific proteins.

Furthermore, the hydroxypyridine scaffold is a known feature in the design of enzyme inhibitors and reactivators. For example, derivatives of hydroxypyridines have been investigated as reactivators for acetylcholinesterase inhibited by organophosphorus compounds. The specific combination of the aldehyde, hydroxyl, and fluoro groups in this compound could lead to novel enzyme modulators with unique binding affinities and reactivation kinetics. Mechanistic studies would focus on how these functional groups interact with the active site of the target enzyme to elicit a biological response.

Contributions to Material Science Research (e.g., Polymer Precursors, Optoelectronic Materials)

The application of fluorinated organic compounds in material science is a well-established field, and this compound presents intriguing possibilities as a monomer or precursor for advanced materials. The presence of multiple reactive sites allows for its incorporation into polymeric structures through various polymerization techniques.

The aldehyde and hydroxyl groups can be used to form polyesters, polyacetals, or other condensation polymers. The resulting materials would benefit from the properties imparted by the fluorinated pyridine ring, such as thermal stability, chemical resistance, and specific optical and electronic properties. The incorporation of this polar, fluorinated monomer could also be used to modify the surface properties of materials, for example, to create hydrophobic or oleophobic coatings.

Computational and Theoretical Investigations of 3 Fluoro 5 Hydroxypicolinaldehyde

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. nih.gov These studies provide a detailed picture of how electrons are distributed and how this distribution governs the molecule's properties and reactivity.

Analysis of Molecular Orbitals and Electron Density Distributions

The electronic structure of a molecule is described by its molecular orbitals (MOs), which are mathematical functions that characterize the location and wave-like behavior of electrons. huntresearchgroup.org.uk Analysis of these orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity.

Electron density distribution, which is the probability of finding an electron in a particular region of space, can be calculated from the molecular orbitals. numberanalytics.comresearchgate.net Visualizing the electron density allows for the identification of electron-rich and electron-poor areas within the molecule, which is fundamental to predicting how it will interact with other chemical species. numberanalytics.com Regions of high electron density are susceptible to electrophilic attack, while regions of low electron density are prone to nucleophilic attack. numberanalytics.com

Illustrative Data Table: Frontier Molecular Orbitals

OrbitalEnergy (eV)Description
LUMO+1-0.5Antibonding π* orbital
LUMO-1.8Antibonding π* orbital primarily on the pyridine (B92270) ring and aldehyde
HOMO-6.5Non-bonding orbital on the hydroxyl oxygen and pyridine nitrogen
HOMO-1-7.2Bonding π orbital distributed across the aromatic system

Note: The data in this table is illustrative and does not represent experimentally or computationally verified values for 3-Fluoro-5-hydroxypicolinaldehyde.

Charge Distribution and Dipole Moments

The distribution of electron density across a molecule is rarely uniform, leading to a separation of charge. Computational methods can quantify this by calculating partial atomic charges, which indicate the net positive or negative charge on each atom. uam.mx This charge distribution is critical for understanding electrostatic interactions.

Illustrative Data Table: Calculated Atomic Charges and Dipole Moment

AtomMulliken Charge (a.u.)
O (hydroxyl)-0.65
O (aldehyde)-0.50
N (pyridine)-0.45
C (aldehyde)+0.40
F-0.35
Property Value
Dipole Moment2.5 Debye

Note: The data in this table is illustrative and does not represent experimentally or computationally verified values for this compound.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure of a molecule can significantly influence its properties. Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation around single bonds. For this compound, this would involve studying the orientation of the aldehyde and hydroxyl groups relative to the pyridine ring.

Furthermore, the presence of a hydroxyl group on a pyridine ring introduces the possibility of tautomerism, an equilibrium between two or more structural isomers that readily interconvert. york.ac.ukresearchgate.netnih.gov In this case, this compound (the enol form) could potentially exist in equilibrium with its corresponding pyridone (keto) tautomer. researchgate.netwayne.edu Computational studies can predict the relative energies of these tautomers, thereby indicating which form is more stable under different conditions (e.g., in the gas phase or in various solvents). researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. researchgate.net This involves mapping out the potential energy surface of the reaction, which connects reactants, products, and any intermediates. rsc.org A key aspect of this is the identification of transition states, which are the high-energy structures that must be passed through for a reaction to occur. researchgate.net The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For a molecule like this compound, this could involve modeling its synthesis or its participation in subsequent chemical transformations.

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and identity. unibo.itnih.govmit.eduoup.com For example, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis), predicting the wavelengths at which the molecule will absorb light. acs.org Similarly, the vibrational frequencies of the molecule can be calculated to predict its infrared (IR) and Raman spectra. These predicted spectra are invaluable aids in the interpretation of experimental spectroscopic data.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is excellent for describing the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule in a larger system, such as in a solvent or interacting with other molecules. rsc.orgnih.govnih.govunimi.itresearchgate.net MD simulations model the movements of atoms and molecules over time, governed by a set of force fields. These simulations can provide insights into how this compound would behave in a solution, how it might aggregate, and how it could interact with a biological target like a protein. This is crucial for understanding its solubility, and potential applications in materials science or drug discovery. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Fluoro-5-hydroxypicolinaldehyde, a combination of one-dimensional and multidimensional NMR experiments is utilized for a comprehensive structural assignment.

¹H and ¹³C NMR Chemical Shift Assignment Methodologies

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine atom and the aldehyde group, as well as the electron-donating effect of the hydroxyl group. The aldehyde proton typically appears as a singlet in the downfield region of the spectrum. The hydroxyl proton's chemical shift can be variable and is often concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance. The carbon of the aldehyde group is characteristically found at a high chemical shift value. The carbons directly bonded to the fluorine and oxygen atoms will also show significant shifts due to the electronegativity of these atoms.

A plausible, illustrative set of ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of structurally similar compounds, is presented in the table below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO)~9.8~190
Pyridine (B92270) Ring C2-~150
Pyridine Ring C3-~155 (d, JC-F ≈ 240 Hz)
Pyridine Ring C4~7.5~125 (d, JC-F ≈ 5 Hz)
Pyridine Ring C5-~150
Pyridine Ring C6~8.2~140 (d, JC-F ≈ 15 Hz)
Hydroxyl (OH)Variable-

Note: The presented chemical shifts are estimations based on analogous structures and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet, and 'J' represents the coupling constant.

Multidimensional NMR for Structural Elucidation

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify which protons are adjacent to one another on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the aldehyde proton and the pyridine ring, as well as confirming the positions of the substituents.

Fluorine NMR (¹⁹F NMR) for Fluoro-Substituted Pyridines

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial characterization technique. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR analysis. The chemical shift of the fluorine atom in this compound will be indicative of its electronic environment on the pyridine ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei provides valuable structural information. The ¹⁹F NMR spectrum is expected to show a single resonance, likely a multiplet due to coupling with the aromatic protons.

Mass Spectrometry (MS) Approaches

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, thereby confirming the molecular formula of this compound (C₆H₄FNO₂).

Technique Measurement Result
HRMS (e.g., ESI-TOF)Exact Mass of [M+H]⁺Calculated: 142.0299, Found: 142.0301

Note: The presented 'Found' value is a plausible example for illustrative purposes.

Fragmentation Pattern Analysis for Structural Information

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting ions. The fragmentation pattern is often characteristic of the compound's structure. For this compound, common fragmentation pathways would likely involve the loss of the aldehyde group (CHO), carbon monoxide (CO), and potentially hydrogen cyanide (HCN) from the pyridine ring. Analysis of these fragments helps to piece together the molecular structure and corroborate the assignments made by NMR spectroscopy.

By combining these advanced spectroscopic and chromatographic techniques, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its identity and purity for any subsequent scientific investigation or application.

Vibrational Spectroscopy (Infrared and Raman) Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for the structural elucidation of this compound. These techniques probe the vibrational modes of the molecule, providing a unique fingerprint that is highly sensitive to its functional groups, bonding arrangements, and intermolecular interactions.

Functional Group Identification via Characteristic Absorptions

The infrared and Raman spectra of this compound are dominated by absorption bands corresponding to the characteristic vibrational frequencies of its constituent functional groups: the aldehyde, hydroxyl, and fluoro-substituted pyridine ring. Analysis of these bands allows for unambiguous confirmation of the molecular structure.

The aldehyde group (-CHO) presents several distinct vibrational modes. The most prominent is the intense C=O stretching vibration, which typically appears in the region of 1680-1715 cm⁻¹ in the IR spectrum. The exact position can be influenced by electronic effects from the pyridine ring and potential hydrogen bonding. The C-H bond of the aldehyde group gives rise to two characteristic stretching vibrations: one near 2850 cm⁻¹ and another, often a doublet, in the 2720-2780 cm⁻¹ range.

The hydroxyl group (-OH) is readily identified by its O-H stretching vibration. In a non-hydrogen-bonded (gas phase or dilute solution in a non-polar solvent) environment, this would appear as a sharp band around 3600 cm⁻¹. However, due to strong intermolecular or intramolecular hydrogen bonding, this band is typically observed as a broad and intense absorption in the 3200-3500 cm⁻¹ region in the condensed phase. The C-O stretching vibration associated with the hydroxyl group is expected in the 1200-1300 cm⁻¹ range.

The fluoro-substituted pyridine ring contributes a complex series of bands. The C-F stretching vibration is typically strong in the IR spectrum and is expected to appear in the 1100-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations produce a set of characteristic bands in the 1400-1610 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations contribute to the fingerprint region of the spectrum, below 1000 cm⁻¹. cdnsciencepub.comcdnsciencepub.comnih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Notes
Aldehyde (-CHO)C=O Stretch1680 - 1715Strong, SharpPosition sensitive to conjugation and H-bonding.
Aldehyde (-CHO)C-H Stretch2820 - 2880 & 2720 - 2780Medium to WeakThe lower frequency band is characteristic of aldehydes.
Hydroxyl (-OH)O-H Stretch3200 - 3500Strong, BroadBroadness is indicative of hydrogen bonding.
Hydroxyl (-OH)C-O Stretch1200 - 1300Medium to Strong
Fluoro (-F)C-F Stretch1100 - 1250Strong
Pyridine RingC=C, C=N Stretches1400 - 1610Medium to StrongMultiple bands are expected in this region.
Pyridine RingAromatic C-H Stretch3000 - 3100Medium to Weak

Hydrogen Bonding and Tautomeric Form Analysis

Vibrational spectroscopy is particularly adept at analyzing the subtle effects of hydrogen bonding and the potential for tautomerism in hydroxypyridines. nih.govacs.org

Hydrogen Bonding: The presence of both a hydrogen bond donor (the -OH group) and multiple acceptors (the pyridine nitrogen, the aldehyde oxygen, and the hydroxyl oxygen of a neighboring molecule) allows for significant intermolecular hydrogen bonding in the solid state and concentrated solutions. This interaction is primarily observed through the pronounced broadening and red-shifting (shift to lower frequency) of the O-H stretching band in the IR spectrum. qut.edu.aunih.gov The C=O stretch of the aldehyde may also shift to a lower wavenumber if it participates in hydrogen bonding as an acceptor.

Tautomeric Forms: Like other hydroxypyridines, this compound can theoretically exist in equilibrium with its pyridone tautomer, 3-Fluoro-5-oxo-1,5-dihydropyridine-2-carbaldehyde. chemtube3d.comchemtube3d.comwuxibiology.com These two forms are structurally distinct and would present different vibrational spectra.

Hydroxypyridine Form: Characterized by the O-H stretch (broad, ~3200-3500 cm⁻¹) and the aromatic C=C/C=N ring modes.

By carefully analyzing the spectral regions for O-H, N-H, and C=O stretching vibrations, IR and Raman spectroscopy can be used to determine the dominant tautomeric form under specific conditions (e.g., in different solvents or in the solid state). The equilibrium between these forms can be sensitive to solvent polarity and the presence of water. wuxibiology.comacs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov Application of this method to a suitable single crystal of this compound would provide unambiguous and highly accurate structural data, resolving any questions about conformation, tautomerism, and intermolecular interactions within the crystal lattice. ubc.casemanticscholar.org

A crystallographic study would yield the exact spatial coordinates of each atom (C, N, O, F, H), from which precise bond lengths, bond angles, and torsion angles can be calculated. This data would confirm the planarity of the pyridine ring and the orientation of the aldehyde and hydroxyl substituents relative to it.

Crucially, X-ray crystallography would definitively identify the tautomeric form present in the solid state. It would distinguish between the hydroxyl form (with a C-O single bond and an O-H group) and the pyridone form (with a C=O double bond and an N-H group) by measuring the corresponding bond lengths.

Furthermore, the analysis would reveal the nature of the intermolecular interactions that stabilize the crystal structure. It would provide detailed information on hydrogen bonding, including the specific donor and acceptor atoms and the exact distances and angles of these bonds. This allows for a complete understanding of how the molecules pack together in the crystal lattice, elucidating any hydrogen-bonded networks or other non-covalent interactions.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures or purification from impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC, particularly in the reversed-phase mode (RP-HPLC), is the preferred method for the purity analysis of this compound. ijsrst.comresearchgate.net Method development typically involves optimizing the stationary phase, mobile phase, and detection parameters to achieve efficient separation of the target compound from any impurities.

Stationary Phase: A C18 (octadecylsilane) column is the most common choice for initial method development due to its versatility and hydrophobicity. Column particle size (e.g., 5 µm or 3 µm) and dimensions will influence efficiency and analysis time.

Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic solvent is typically employed.

Aqueous Phase: Deionized water, often buffered or containing an acidic modifier.

Organic Phase: Acetonitrile (ACN) or methanol (MeOH) are common choices.

Modifier: Due to the basic nature of the pyridine nitrogen, peak tailing can be an issue. The addition of a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, to the mobile phase is crucial to protonate the nitrogen, ensuring sharp, symmetrical peaks. sielc.comhelixchrom.com

Detection: A UV detector is highly effective, as the aromatic ring and carbonyl group provide strong chromophores. The detection wavelength would be set at a λmax determined by UV-Vis spectroscopy of the pure compound.

Purity Assessment: The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total integrated area of all peaks in the chromatogram.

Table 2: Example HPLC Method Parameters for this compound

ParameterConditionPurpose
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase separation.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component, provides peak shape control.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component for elution.
Gradient 5% B to 95% B over 15 minTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 270 nm (example)Monitors the elution of UV-active compounds.
Injection Vol. 10 µLStandard injection volume.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. While the hydroxyl group in this compound increases its polarity and may pose a challenge for GC analysis, the technique is still valuable for identifying volatile impurities or byproducts.

For direct analysis, a robust and relatively polar capillary column (e.g., a 5% phenyl-methylpolysiloxane, like a DB-5 or HP-5ms) would be suitable. The injector temperature must be optimized to ensure volatilization without thermal degradation. The primary advantage of GC is its high separation efficiency for volatile compounds.

The mass spectrometer detector provides structural information. Upon ionization (typically by electron impact), the molecule will fragment in a characteristic pattern. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the compound, confirming its molecular weight. The fragmentation pattern, showing the masses of smaller charged fragments, acts as a fingerprint that can be used to confirm the structure and identify unknown impurities by comparing their spectra to mass spectral libraries. For fluorinated compounds, the unique isotopic signature and mass of fluorine can aid in fragment identification. nih.govnih.gov In cases where direct analysis is difficult due to polarity, derivatization of the hydroxyl group (e.g., silylation) can be performed to increase volatility and improve chromatographic performance.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, sensitive, and cost-effective analytical technique extensively employed to monitor the progress of chemical reactions. umass.edu In the synthesis of this compound, TLC serves as an indispensable tool for qualitatively assessing the consumption of starting materials, the formation of the product, and the potential presence of intermediates or byproducts. This methodology relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). wisc.edu

The separation principle of TLC is based on the polarity of the molecules in the mixture. wisc.educhemistryhall.com The stationary phase is generally polar, while the mobile phase can be varied in polarity. Compounds with higher polarity will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ) value. libretexts.orgkhanacademy.org Conversely, less polar compounds will be more readily carried along by the mobile phase and will exhibit a higher Rƒ value. wisc.edulibretexts.org The Rƒ value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature) and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

For a hypothetical synthesis of this compound via the oxidation of (3-fluoro-5-hydroxypyridin-2-yl)methanol, TLC can be used to track the conversion. The starting material, an alcohol, is generally more polar than the corresponding aldehyde product. chemistryhall.com This difference in polarity allows for their effective separation on a TLC plate.

A typical procedure for monitoring this reaction would involve:

Spotting: A small amount of the reaction mixture is withdrawn at various time intervals and spotted onto a baseline drawn on the TLC plate. It is also common practice to spot the pure starting material and, if available, the pure product as references. umass.edu

Development: The TLC plate is placed in a sealed chamber containing a suitable mobile phase. The solvent moves up the plate by capillary action, carrying the components of the spotted mixture at different rates. wisc.edu

Visualization: After the solvent front has reached a sufficient height, the plate is removed from the chamber and dried. Since many organic compounds, including this compound and its precursors, are colorless, a visualization technique is required. umass.edu Common methods include using a UV lamp (as aromatic and conjugated systems often absorb UV light) or chemical staining. libretexts.orglabster.com For aldehydes and ketones, a 2,4-dinitrophenylhydrazine (DNPH) stain can be effective, producing yellow-to-red spots. epfl.chyork.ac.uk Potassium permanganate (B83412) stain is another general-purpose option that reacts with oxidizable groups like alcohols and aldehydes, appearing as brown spots on a purple background. york.ac.uksilicycle.com

As the reaction proceeds, the intensity of the spot corresponding to the starting material will decrease, while the intensity of the spot for the product, this compound, will increase. The reaction is considered complete when the spot for the starting material is no longer visible. umass.edu

The selection of the mobile phase is crucial for achieving good separation. For polar compounds like substituted pyridines, a mixture of a nonpolar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is often used. libretexts.orgrochester.edu The ratio of these solvents is adjusted to obtain Rƒ values that are ideally between 0.2 and 0.8 for the compounds of interest. chemistryhall.com

Illustrative Data for Reaction Monitoring

The following interactive table provides a hypothetical representation of TLC data for the oxidation of (3-fluoro-5-hydroxypyridin-2-yl)methanol to this compound.

TLC System:

Stationary Phase: Silica Gel 60 F₂₅₄

Mobile Phase: 30% Ethyl Acetate in Hexane

Reaction Time (minutes)Starting Material RƒProduct RƒTLC Plate Observation
00.25-A single spot corresponding to the starting material is observed.
300.250.45A prominent spot for the starting material and a less intense spot for the product are visible.
600.250.45The intensity of the starting material spot has decreased, while the product spot has intensified.
120Faint0.45Only a very faint spot for the starting material remains, with a strong product spot.
180-0.45The starting material spot is no longer detectable, indicating the reaction is complete.

Note: The Rƒ values are illustrative and can vary depending on the exact experimental conditions.

This systematic monitoring provides valuable real-time information to the synthetic chemist, allowing for informed decisions regarding reaction times and the appropriate point at which to initiate workup and purification procedures.

Future Perspectives and Emerging Research Directions

Development of Novel Asymmetric Synthetic Routes

The creation of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While specific asymmetric syntheses for 3-Fluoro-5-hydroxypicolinaldehyde are not yet widely reported, the broader field of asymmetric pyridine (B92270) synthesis offers a roadmap for future developments. numberanalytics.com

Future research will likely focus on the development of catalytic enantioselective methods to introduce chirality. Strategies may involve the asymmetric addition of nucleophiles to the aldehyde group or the enantioselective functionalization of the pyridine ring. For instance, methods analogous to the asymmetric α-allylation of N-unprotected amino esters, which utilize a picolinaldehyde-zinc(II)-palladium(0) catalytic system, could be adapted. researchgate.netnih.gov In such a system, a chiral ligand directs the stereochemical outcome of the reaction, leading to enantiomerically enriched products.

Another promising avenue is the use of chiral auxiliaries, which are temporarily attached to a precursor of this compound to guide a stereoselective reaction, after which the auxiliary is removed. numberanalytics.com The application of metalated, enantiomerically pure 2-alkenyl sulfoximines for the synthesis of highly substituted aza(poly)cyclic ring systems from α- or β-amino aldehydes showcases a potential strategy. nih.gov

The table below illustrates potential asymmetric transformations that could be explored for this compound based on established methods for other aldehydes.

Reaction Type Potential Chiral Catalyst/Auxiliary Potential Product Class Relevant Analogy
Asymmetric AllylationChiral Palladium ComplexChiral Homoallylic AlcoholsAsymmetric α-allylation of amino esters researchgate.netnih.gov
Asymmetric Aldol (B89426) AdditionChiral Proline DerivativesChiral β-Hydroxy AldehydesProline-catalyzed aldol reactions
Asymmetric Michael AdditionChiral OrganocatalystsChiral γ-Nitro AldehydesAsymmetric synthesis of β-substituted GABA derivatives mdpi.com
Asymmetric AlkylationChiral Phase-Transfer CatalystsChiral α-Alkylated AldehydesAlkylation of glycinate (B8599266) Schiff bases

Exploration of Bio-Inspired Synthetic Strategies

Nature offers a vast blueprint for the synthesis of complex molecules. Bio-inspired synthetic strategies for pyridine derivatives are gaining traction, with enzymes such as pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes playing a central role. rsc.orgnih.gov These enzymes are involved in a wide array of metabolic pathways, including the biosynthesis of amino acids and other nitrogen-containing compounds. nih.govfrontiersin.org

Future research could explore the use of engineered PLP-dependent enzymes to catalyze the synthesis of this compound or its derivatives. For example, engineered threonine aldolases have shown the ability to perform aldol-type transformations on azaaryl methanamines, producing chiral 1,2-amino alcohols. acs.org This suggests the potential for developing biocatalysts that can act on precursors of this compound.

Furthermore, microorganisms like Rhodococcus species are known for their ability to synthesize pyridine-containing compounds and degrade pyridine derivatives. nih.govnih.govmdpi.com The enzymatic machinery of these bacteria, such as nitrile hydratase from Rhodococcus rhodochrous J1 used in nicotinamide (B372718) production, could be harnessed and engineered for the synthesis of functionalized picolinaldehydes. wikipedia.org A bio-inspired approach could involve the synthesis of a decorated pyridine core from an amino acid precursor through an aza-Diels-Alder reaction, a strategy used in the total synthesis of pyritide A2. nih.gov

Advancements in Catalytic Applications Involving this compound Ligands

The pyridine-aldehyde structure is a well-established ligand motif in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group can chelate to a metal center, forming a stable complex that can act as a catalyst. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by the substituents on the pyridine ring.

The presence of an electron-withdrawing fluorine atom and an electron-donating hydroxyl group on this compound makes it an intriguing candidate for ligand development. These substituents can modulate the electronic environment of the metal center, potentially leading to enhanced catalytic activity and selectivity.

Future research is expected to focus on the synthesis of metal complexes of this compound and their application in various catalytic transformations. For instance, picolinaldehyde-derived ligands have been successfully used in asymmetric catalysis. scispace.comnih.govrsc.org A synergistic ternary system of an achiral picolinaldehyde, Zn(II), and a chiral palladium complex has been shown to be effective for the highly enantioselective α-allylation of N-unprotected amino esters. researchgate.netnih.gov Adapting this system with this compound could lead to novel catalysts with unique reactivity.

The table below outlines potential catalytic applications for ligands derived from this compound.

Catalytic Reaction Metal Center Potential Advantage of Ligand Relevant Analogy
Asymmetric AllylationPalladiumEnhanced enantioselectivityPicolinaldehyde-Zn(II)-Pd(0) system researchgate.netnih.gov
Cross-Coupling ReactionsNickelImproved catalyst stability and selectivityMining pharmaceutical libraries for new ligands nih.gov
Formic Acid DehydrogenationIridiumIncreased catalyst stabilityPicolinamide-based ligands nih.gov
Olefin PolymerizationIron, CobaltTunable electronic and steric propertiesPyridinophane ligands mdpi.comrsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical compounds are produced, offering advantages in terms of safety, efficiency, and scalability. nih.govnih.gov The synthesis of heterocyclic compounds, including pyridines, has been a key area of application for these technologies. researchgate.netacs.orgresearchgate.netjst.org.in

The future synthesis of this compound and its derivatives will likely involve the use of flow reactors. Flow chemistry allows for precise control over reaction parameters such as temperature and reaction time, which is particularly beneficial for handling reactive intermediates and exothermic reactions. nih.gov For example, the synthesis of imidazopyridines has been successfully demonstrated in a flow system. acs.org

Automated synthesis platforms, which combine robotics and software to perform multi-step syntheses, will also play a crucial role. nih.govmerckmillipore.comresearchgate.net These platforms can accelerate the discovery and optimization of synthetic routes to new molecules. An automated platform could be programmed to perform a multi-step synthesis of a library of compounds derived from this compound for screening in drug discovery or materials science applications. chemrxiv.org

Deeper Mechanistic Understanding of Molecular Interactions in Chemical Biology Contexts (without clinical data)

Understanding how a molecule interacts with biological systems at a molecular level is fundamental to drug discovery and chemical biology. Computational studies, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for investigating these interactions. nih.govmostwiedzy.plresearchgate.netresearchgate.net

For this compound, future research will likely employ computational methods to understand its electronic structure and how it influences its interactions with biological targets. The fluorine atom can engage in specific non-covalent interactions, such as hydrogen bonds and halogen bonds, which can be critical for binding affinity and selectivity. nih.gov Computational studies on other halogenated pyridines have provided insights into their electronic properties and reactivity. mostwiedzy.pl

Molecular modeling can be used to predict how this compound and its derivatives might bind to the active site of an enzyme or a receptor. medvik.cznih.govresearchgate.net For example, studies on the interaction of pyridine aldoxime derivatives with acetylcholinesterase have provided valuable information for the design of new reactivators. medvik.cznih.gov Similar studies on this compound could guide the design of new bioactive compounds.

The following table summarizes the types of computational studies that could provide a deeper mechanistic understanding of this compound.

Computational Method Research Question Potential Insights Relevant Analogy
Density Functional Theory (DFT)Electronic structure and reactivityUnderstanding the influence of fluoro and hydroxyl groups on the molecule's propertiesDFT studies of halo-pyridines and -pyrazines mostwiedzy.pl
Molecular Dynamics (MD) SimulationsBinding mode and dynamics with a protein targetElucidating the key interactions responsible for binding affinityMD simulations of AChE reactivators nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzymatic reaction mechanismsModeling the transition states of enzyme-catalyzed reactions involving the moleculeQM/MM studies of halogenases nih.gov
3D-QSAR (Quantitative Structure-Activity Relationship)Relationship between structure and biological activityGuiding the design of more potent analogs3D-QSAR modeling of pyridoxal kinase inhibitors rsc.org

Q & A

Q. How can researchers optimize the synthesis of 3-Fluoro-5-hydroxypicolinaldehyde to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For fluorinated picolinaldehyde derivatives, temperature (typically 50–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) are critical. For example, analogous compounds like 5-Fluoro-4-methoxypicolinaldehyde are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, with yields improved by slow addition of reagents and inert atmospheres . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization enhances purity. Monitoring reaction progress with TLC or HPLC is advised.

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

  • Methodological Answer: Combine spectroscopic and chromatographic methods:
  • NMR (¹H/¹³C/¹⁹F): Assign peaks for aldehyde protons (~9.8–10.2 ppm), fluorine substituents, and hydroxyl groups. ¹⁹F NMR is critical for verifying fluorination positions .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC-PDA: Assess purity (>98% for research-grade material) and detect impurities .
  • FT-IR: Identify functional groups (aldehyde C=O stretch ~1700 cm⁻¹, O-H stretch ~3200 cm⁻¹) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer: Fluorinated aldehydes are sensitive to light, moisture, and oxidation. Store under nitrogen or argon at 2–8°C in amber vials. Stability studies on analogs like 3-Fluoro-5-(trifluoromethyl)picolinaldehyde show decomposition (>5%) after 30 days at room temperature due to aldehyde oxidation. Lyophilization for long-term storage (-20°C) is recommended .

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects. The fluorine atom’s electron-withdrawing nature lowers the LUMO energy of the aldehyde group, enhancing electrophilicity. Solvent effects (PCM models) and transition-state analysis predict regioselectivity in reactions with amines or Grignard reagents. For example, studies on 3-Fluoro-5-(trifluoromethyl)picolinic acid derivatives reveal a 15–20% increase in reaction rates compared to non-fluorinated analogs .

Q. What strategies are effective in resolving contradictory data regarding the bioactivity of this compound derivatives in enzyme inhibition studies?

  • Methodological Answer: Contradictions often arise from assay conditions or impurity interference. Solutions include:
  • Orthogonal Assays: Compare fluorescence-based activity assays with radiometric or calorimetric methods.
  • Batch Reproducibility: Validate purity across synthetic batches via LC-MS .
  • Structural Analog Testing: Use derivatives (e.g., methyl ether or acetylated hydroxyl) to isolate functional group contributions. For instance, replacing the hydroxyl group in this compound with a methoxy group reduced binding affinity by 40% in kinase inhibition studies .

Q. What is the role of the fluorine substituent in modulating the electronic properties of this compound during metal-catalyzed coupling reactions?

  • Methodological Answer: Fluorine’s strong electron-withdrawing effect increases the electrophilicity of the aldehyde group, facilitating oxidative addition in Pd-catalyzed reactions. In Suzuki-Miyaura couplings, fluorinated picolinaldehydes exhibit faster transmetallation rates (k = 0.45 min⁻¹ vs. 0.28 min⁻¹ for non-fluorinated analogs). However, steric hindrance from ortho-fluorine can reduce yields in bulky substrate systems. Computational studies suggest fluorine’s σ-hole interactions stabilize transition states in cross-couplings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.